Acetic acid;1-methylnaphthalen-2-ol
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Overview
Description
Acetic acid;1-methylnaphthalen-2-ol is an organic compound that combines the properties of acetic acid and 1-methylnaphthalen-2-ol. This compound is characterized by the presence of a carboxyl group (COOH) attached to the acetic acid moiety and a hydroxyl group (OH) attached to the naphthalene ring. It is a colorless to pale yellow liquid with a distinct odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-methylnaphthalen-2-ol typically involves the esterification of 1-methylnaphthalen-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process where 1-methylnaphthalen-2-ol and acetic anhydride are fed into a reactor containing a suitable catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid;1-methylnaphthalen-2-ol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Acetic acid;1-methylnaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;1-methylnaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and prevent oxidative damage.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Similar in structure but lacks the hydroxyl group on the naphthalene ring.
2-Naphthol: Contains a hydroxyl group on the naphthalene ring but lacks the acetic acid moiety.
Acetic acid: Contains the carboxyl group but lacks the naphthalene ring.
Uniqueness
Acetic acid;1-methylnaphthalen-2-ol is unique due to the presence of both the acetic acid and 1-methylnaphthalen-2-ol moieties in a single molecule This combination imparts distinct chemical and biological properties that are not observed in the individual components
Properties
CAS No. |
64374-96-5 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
acetic acid;1-methylnaphthalen-2-ol |
InChI |
InChI=1S/C11H10O.C2H4O2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4) |
InChI Key |
MMUZXURAAOCTHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)O.CC(=O)O |
Origin of Product |
United States |
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